molecular formula C24H17F3N4O2S2 B2936035 N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide CAS No. 392297-25-5

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide

Cat. No. B2936035
CAS RN: 392297-25-5
M. Wt: 514.54
InChI Key: BOSOYPIZGATPFX-UHFFFAOYSA-N
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Description

“N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide” is a chemical compound with the molecular formula C16H17F3N4O2S2 . It has an average mass of 418.457 Da and a monoisotopic mass of 418.074493 Da .

Scientific Research Applications

Enzyme Inhibition

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide and its derivatives have been studied for their inhibitory effects on carbonic anhydrase (CA) isozymes, particularly targeting tumor-associated CA IX. These studies aim at developing selective inhibitors that could potentially serve as antitumor agents by inhibiting CA IX, which is differentially expressed in tumor tissues compared to normal tissues. Such inhibitors could offer therapeutic benefits in cancer treatment by targeting the altered metabolic environment of tumor cells (Ilies et al., 2003).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using this compound as a precursor or structural motif has led to the development of various derivatives with potential biological activities. These activities include antimicrobial, antifungal, and possibly antitumor properties. The synthesis approaches often involve the incorporation of this compound into larger, more complex molecules or modifying its structure to enhance its biological activity and solubility (Shukla et al., 2012).

Antimicrobial and Antifungal Activities

Some derivatives of this compound have been found to exhibit antimicrobial and antifungal activities. This includes the development of metal complexes that act as potent inhibitors of carbonic anhydrase isozymes and show effective antifungal actions against several strains of Aspergillus and Candida, suggesting their potential use in treating fungal infections. The unique chemical structure of these derivatives, particularly the presence of the trifluoromethyl group, contributes to their biological activity (Mastrolorenzo, Scozzafava, & Supuran, 2000).

Chemical Synthesis and Applications

The compound and its related derivatives have been utilized in the chemical synthesis of a wide array of heterocyclic compounds, demonstrating the versatility of this chemical structure in organic synthesis. This includes the creation of thiazoles, thiadiazoles, and other sulfur and nitrogen-containing rings, which are of interest due to their potential pharmacological properties. The ability to synthesize diverse trifluoromethyl heterocycles from a single precursor highlights the compound's utility in developing novel materials with possible applications in drug development and beyond (Honey, Pasceri, Lewis, & Moody, 2012).

properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O2S2/c25-24(26,27)18-8-4-5-9-19(18)28-20(32)14-34-23-31-30-22(35-23)29-21(33)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSOYPIZGATPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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